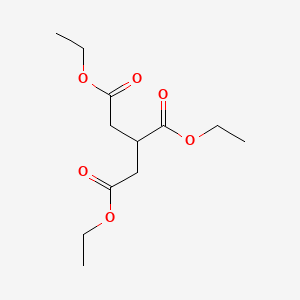

Triethyl propane-1,2,3-tricarboxylate

Description

Triethyl propane-1,2,3-tricarboxylate is an ester derivative of propane-1,2,3-tricarboxylic acid (tricarballylic acid), where all three carboxylic acid groups are substituted with ethyl ester moieties. These esters are typically synthesized via esterification reactions catalyzed by acids or bases, often under mild conditions to preserve functional group integrity . Such compounds are widely used as intermediates in organic synthesis, plasticizers, and precursors for functional polymers .

Properties

CAS No. |

1188-22-3 |

|---|---|

Molecular Formula |

C12H20O6 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

triethyl propane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C12H20O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

VVUFBIBJWWRUPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Triethyl propane-1,2,3-tricarboxylate serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

- Esterification Reactions : It can be used to synthesize esters through reactions with alcohols, which are valuable in producing fragrances and flavorings.

- Reagent in Organic Reactions : The compound acts as a reagent in several chemical transformations, including nucleophilic substitutions and condensations.

Biological Research

In biological contexts, this compound has been investigated for its potential effects on metabolic pathways:

- Enzyme Inhibition : Studies have shown that it can inhibit aconitase, an enzyme involved in the Krebs cycle. This inhibition can interfere with cellular metabolism and has implications for understanding metabolic diseases .

- Therapeutic Applications : It is being explored as a precursor for drug development due to its ability to modify biological pathways. This includes potential applications in cancer therapy where metabolic modulation is beneficial .

Industrial Applications

The compound is also utilized in various industrial processes:

- Production of Plasticizers : this compound is employed in the manufacture of plasticizers, enhancing the flexibility and durability of plastics. This application is particularly relevant in the production of biobased plasticizers that are more environmentally friendly compared to traditional options .

- Chemical Intermediates : It serves as an intermediate in synthesizing other chemical compounds, including malonate esters and purine derivatives. These derivatives are essential for pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition Mechanism

Research has demonstrated that this compound effectively inhibits aconitase by mimicking the substrate citric acid. The absence of a hydroxyl group prevents the enzyme from catalyzing the conversion to isocitric acid, thus halting the Krebs cycle . This mechanism has been studied for its implications in metabolic disorders.

Case Study 2: Biobased Plasticizers

A study highlighted the synthesis of tricarballylate esters from citric acid derivatives using this compound as a precursor. These esters showed promising results as biobased plasticizers with reduced environmental impact compared to conventional plasticizers . The research emphasized optimizing reaction conditions to enhance yield and performance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties, synthesis, and applications of triethyl propane-1,2,3-tricarboxylate can be inferred by comparing it with structurally related esters. Below is a detailed analysis:

Key Observations :

Structural Impact on Physical Properties :

- Alkyl Chain Length : Shorter alkyl chains (e.g., methyl) result in lower molecular weights and oils, while longer chains (e.g., hexyl) increase hydrophobicity and are used as plasticizers .

- Fluorinated Groups : The perfluorophenylmethyl derivative (3PFB) exhibits enhanced thermal stability and rigidity due to fluorine’s electronegativity, making it suitable for dynamic polymer networks .

Synthetic Utility :

- Trimethyl propane-1,2,3-tricarboxylate is pivotal in gallic acid synthesis via base-catalyzed condensation with mesoxalic acid ketal (74% yield) .

- Triethyl derivatives participate in palladium-catalyzed bis-alkoxycarbonylation reactions, though competing pathways may yield symmetric byproducts (e.g., trimethyl ester in 37% yield alongside target products) .

Functional Modifications :

- Brominated triethyl esters (e.g., triethyl 3-bromopropane-1,1,1-tricarboxylate) serve as alkylating agents in drug synthesis, leveraging bromine’s reactivity .

- Fluorinated analogs like 3PFB enable reversible bonding in hydrogels, critical for self-healing materials .

Table 2: Spectroscopic Data for Selected Compounds

Q & A

Q. What synthetic methodologies are effective for preparing triethyl propane-1,2,3-tricarboxylate and its derivatives?

Methodological Answer: this compound can be synthesized via esterification of propane-1,2,3-tricarboxylic acid (e.g., citric acid) with ethanol under acid catalysis. A modified procedure involves radical functionalization of olefins using tert-butyl hydroperoxide (TBHP) as an oxidant, yielding derivatives like triethyl propane-1,1,3-tricarboxylate in 65% yield. Key steps include:

Q. How can the molecular structure and conformation of this compound derivatives be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving molecular conformation. For example:

- Crystal packing: In triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, the indazolyl unit is nearly perpendicular to carboxylate groups (dihedral angles: 80.4–90.0°).

- Disorder analysis: Ethyl groups may exhibit positional disorder (occupancy ratios up to 0.698:0.302), resolved via refinement software like SHELXL .

Complementary techniques include -NMR (e.g., carbonyl carbons at δ 168.96–172.40 ppm) and IR spectroscopy (C=O stretches at ~1700 cm) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

Methodological Answer: The compound serves as a versatile scaffold for:

- Acylation: Reacting with acetyl chloride under basic conditions to form acetylated derivatives (e.g., tributyl 2-acetyloxypropane-1,2,3-tricarboxylate).

- Condensation: Base-catalyzed reactions with ketals (e.g., mesoxalic acid dimethyl ketal) yield functionalized aromatics like gallic acid (74% yield after hydrolysis/decarboxylation) .

- Coordination chemistry: The tricarboxylate moiety binds metal ions (e.g., Mn) for catalytic or materials applications .

Advanced Research Questions

Q. How can structural disorder in this compound derivatives be resolved during crystallographic refinement?

Methodological Answer: Disordered ethyl groups are common due to rotational flexibility. Strategies include:

- Occupancy refinement: Use SHELXL to model split positions with constrained site-occupancy ratios (e.g., 0.575:0.425).

- Thermal parameter constraints: Apply isotropic displacement parameter (ADP) restraints to disordered atoms.

- Validation tools: Check results using R-factor convergence (<5%) and residual electron density maps .

Q. What role do tricarboxylates play in nanoparticle self-assembly, and how can this compound be applied?

Methodological Answer: Tricarboxylates act as bridging ligands in electrostatic co-assembly. For example:

- Au nanoparticle stabilization: Propane-1,2,3-tricarboxylate mediates interactions with trimethylammonium (TMA)-coated Au NPs via carboxylate-TMA hydrogen bonding.

- Dynamic structures: Adjusting the methylene chain length (e.g., propane vs. pentane tricarboxylates) modulates assembly kinetics and stability .

- Methodology: Titrate tricarboxylates into Au NP solutions and monitor assembly via TEM and dynamic light scattering (DLS) .

Q. How can metabolic pathways involving propane-1,2,3-tricarboxylate be tracked in microbial systems?

Methodological Answer: Use isotope labeling and enzymatic assays:

- -Tracing: Feed -labeled citrate to bacterial cultures (e.g., Pseudomonas spp.) and track incorporation into intermediates via LC-MS.

- Enzyme profiling: Isolate enzymes like isonicotinate dehydrogenase and aconitase to quantify activity (e.g., NADH production at 340 nm) .

- Pathway inhibition: Apply metabolic inhibitors (e.g., fluorocitrate) to identify rate-limiting steps .

Q. How can contradictory NMR and crystallographic data for this compound derivatives be reconciled?

Methodological Answer: Discrepancies often arise from solution vs. solid-state conformations:

- Solution dynamics: NMR captures time-averaged structures; use variable-temperature NMR to probe rotational barriers (e.g., ethyl group rotation).

- Solid-state rigidity: X-ray structures reflect low-energy conformers stabilized by packing forces (e.g., C–H⋯N hydrogen bonds in crystals) .

- Computational validation: Compare experimental data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.